molecular formula C19H14S2 B14551807 1,3-Benzodithiole, 2,2-diphenyl- CAS No. 61666-80-6

1,3-Benzodithiole, 2,2-diphenyl-

Cat. No.: B14551807
CAS No.: 61666-80-6
M. Wt: 306.4 g/mol
InChI Key: HCWBDFNWVHDGBH-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2,2-diphenyl- is an organic compound characterized by a benzodithiole ring structure with two phenyl groups attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2,2-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with diphenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1,3-Benzodithiole, 2,2-diphenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, 2,2-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodithiole, 2,2-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2,2-diphenyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodithiole, 2,2-diphenyl- is unique due to the presence of two phenyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzodithioles and contributes to its specific applications in various fields .

Properties

CAS No.

61666-80-6

Molecular Formula

C19H14S2

Molecular Weight

306.4 g/mol

IUPAC Name

2,2-diphenyl-1,3-benzodithiole

InChI

InChI=1S/C19H14S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)21-19/h1-14H

InChI Key

HCWBDFNWVHDGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(SC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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